

# A Technical Guide to the Biological Activities of 4-Hydroxyphenyllactic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: (+-)-3-(4-Hydroxyphenyl)lactic acid

Cat. No.: B3416176

Get Quote

Executive Summary: 4-Hydroxyphenyllactic acid (4-HPLA) is a phenolic acid originating from both endogenous human metabolism of tyrosine and microbial fermentation, particularly by Lactobacillus species.[1][2][3] It has garnered interest for its biological activities, primarily its antifungal properties and its role as a potential biomarker for various metabolic disorders like tyrosinemia and phenylketonuria.[1][4] While research specifically quantifying the bioactivities of 4-HPLA is still emerging, extensive studies on the closely related microbial metabolite, 4-Hydroxyphenylacetic acid (4-HPAA), reveal potent antioxidant, anti-inflammatory, anti-obesity, antithrombotic, and bone-protective effects. This guide summarizes the known biological functions of 4-HPLA, presents the well-documented activities of 4-HPAA as a comparative framework, details key experimental protocols, and visualizes the underlying signaling pathways to inform future research and drug development.

# Introduction Chemical Profile and Sources

4-Hydroxyphenyllactic acid (4-HPLA), also known as 4-hydroxyphenyllactate, is a metabolite of the amino acid tyrosine. Endogenously, the L-isomeric form arises from human metabolic pathways. Concurrently, the D-isomer is produced by gut microbiota, with notable production by various Lactobacillus species, which contribute to its presence and activity within the host. Its production is a key feature of lactic acid bacteria (LAB) metabolism, where it is recognized as an antimicrobial compound.

### Distinction from 4-Hydroxyphenylacetic Acid (4-HPAA)



It is critical to distinguish 4-HPLA from the structurally similar but distinct compound, 4-Hydroxyphenylacetic acid (4-HPAA). While both are tyrosine metabolites, 4-HPLA possesses a hydroxyl group on the propionic acid side chain, whereas 4-HPAA does not. 4-HPAA is a major microbial metabolite of dietary polyphenols and has been the subject of more extensive pharmacological investigation. The broader documented bioactivities of 4-HPAA provide a valuable scientific context for predicting and exploring the therapeutic potential of 4-HPLA.

# Biological Activities of 4-Hydroxyphenyllactic Acid (4-HPLA)

#### **Antimicrobial and Antifungal Properties**

4-HPLA is recognized as a key antifungal compound produced by various lactic acid bacteria, including Lactobacillus plantarum and Lactobacillus sp. SK007. This activity is significant in the context of food biopreservation and potentially in modulating host-pathogen interactions in the gut. The production of 4-HPLA contributes to the broad antifungal spectrum of these probiotic organisms. One study demonstrated that Lactobacillus sp. SK007 could produce up to 75 μg/mL of 4-HPLA in standard growth media, a concentration that increased to 1.26 mg/mL with the addition of its precursor, 4-hydroxyphenylpyruvic acid.

### Role in Metabolic Regulation and as a Biomarker

Elevated levels of 4-HPLA in urine and cerebrospinal fluid are clinically significant biomarkers for inherited metabolic disorders affecting tyrosine metabolism, such as phenylketonuria (PKU) and tyrosinemia. Its presence can indicate enzymatic deficiencies, like that of phydroxyphenylpyruvate oxidase, or signal gut dysbiosis and bacterial overgrowth. Recent studies have also highlighted 4-HPLA as a diagnostically important metabolite in conditions such as post-COVID-19 syndrome and for predicting outcomes in critically ill patients.

# Biological Activities of the Related Metabolite: 4-Hydroxyphenylacetic Acid (4-HPAA)

The extensive research on 4-HPAA offers a functional blueprint for potential activities of 4-HPLA.

## **Antioxidant and Hepatoprotective Effects**



4-HPAA demonstrates significant protective effects against drug-induced liver damage. In a mouse model of acetaminophen (APAP) overdose, 4-HPAA pretreatment ameliorated acute liver injury. This protection is mediated by the activation of the Nrf2 signaling pathway, which increases the expression of phase II detoxification and antioxidant enzymes.

Table 1: Hepatoprotective Effects of 4-HPAA in APAP-Induced Liver Injury

| Treatment Group (Dose) | Change in 3-Nitrotyrosine<br>Adduction | Nuclear Nrf2 Protein Level<br>Increase |
|------------------------|----------------------------------------|----------------------------------------|
| 4-HPAA (6 mg/kg)       | 32% decrease vs. APAP group            | -                                      |
| 4-HPAA (12 mg/kg)      | 50% decrease vs. APAP group            | 170% increase vs. control              |

| 4-HPAA (25 mg/kg) | 68% decrease vs. APAP group | 230% increase vs. control |





Click to download full resolution via product page

4-HPAA Antioxidant Signaling Pathway (Nrf2).

### **Anti-inflammatory Activity**

4-HPAA has been shown to mitigate severe inflammation and edema in a rat model of seawater aspiration-induced lung injury. The primary mechanism involves the suppression of Hypoxia-Inducible Factor- $1\alpha$  (HIF- $1\alpha$ ), a key regulator of the inflammatory response under hypoxic conditions. By inhibiting HIF- $1\alpha$ , 4-HPAA reduces the production of pro-inflammatory cytokines such as TNF- $\alpha$ , IL- $1\beta$ , and IL-6.

Table 2: Anti-inflammatory Effects of 4-HPAA in Acute Lung Injury

| Treatment Group (Dose)           | 12-hour Accumulative<br>Mortality             | Effect on Lung Injury                              |
|----------------------------------|-----------------------------------------------|----------------------------------------------------|
| Seawater Aspiration<br>(Control) | High (exact % not stated)                     | Severe edema,<br>inflammatory cell<br>infiltration |
| 4-HPAA (50 mg/kg)                | No significant protection                     | -                                                  |
| 4-HPAA (100 mg/kg)               | Significantly lower than control $(p < 0.05)$ | Attenuated edema and inflammation                  |

 $\mid$  4-HPAA (150 mg/kg)  $\mid$  Significantly lower than control (p < 0.05)  $\mid$  Attenuated edema and inflammation  $\mid$ 





Click to download full resolution via product page

4-HPAA Anti-inflammatory Pathway (HIF- $1\alpha$ ).

#### **Antithrombotic Effects**

In a zebrafish model, 4-HPAA demonstrated potent antithrombotic activity by reversing arachidonic acid-induced thrombosis. Mechanistic studies revealed that this effect is achieved through the induction of autophagy, mediated by the inhibition of the PI3K/AKT/mTOR signaling pathway.

Table 3: Antithrombotic Activity of 4-HPAA in a Zebrafish Model



| Treatment Concentration | Effect on Cardiac<br>Erythrocytes                 | Effect on Blood Flow &<br>Heart Rate |
|-------------------------|---------------------------------------------------|--------------------------------------|
| 82.2 μΜ                 | -                                                 | -                                    |
| 164.3 μΜ                | Significantly increased staining area & intensity | Significantly increased vs. AA group |
| 328.6 μM                | Significantly increased staining area & intensity | Significantly increased vs. AA group |

| 657.2  $\mu M$  | - | Increased, but less than lower doses |



Click to download full resolution via product page

4-HPAA Antithrombotic Signaling Pathway.



#### **Effects on Bone Metabolism**

4-HPAA has been identified as an inhibitor of osteoclastogenesis, the process of bone resorption. In an ovariectomized (OVX) mouse model of postmenopausal osteoporosis, 4-HPAA effectively prevented bone loss. Its mechanism involves reducing reactive oxygen species (ROS) accumulation via the Nrf2 pathway, which subsequently inhibits the proresorptive NF-κB and MAPK signaling pathways.



Click to download full resolution via product page

4-HPAA's Role in Osteoclastogenesis Inhibition.

# Key Experimental Protocols Protocol: Assessing Antifungal Activity (MIC Assay)

The Minimum Inhibitory Concentration (MIC) is determined to quantify the antifungal potency of 4-HPLA.



- Preparation of Fungal Inoculum: A target fungal strain (e.g., Aspergillus fumigatus) is cultured
  on appropriate agar. Spores are harvested and suspended in a sterile saline solution
  containing a wetting agent. The suspension is adjusted to a standard concentration (e.g., 1-5
  x 10^4 CFU/mL).
- Compound Dilution: 4-HPLA is dissolved in a suitable solvent and serially diluted (2-fold) in a liquid growth medium (e.g., RPMI 1640) across the wells of a 96-well microtiter plate.
- Inoculation and Incubation: Each well is inoculated with the standardized fungal suspension. The plate includes positive (no compound) and negative (no fungus) controls. The plate is incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.
- MIC Determination: The MIC is defined as the lowest concentration of 4-HPLA that causes complete visual inhibition of fungal growth.



Click to download full resolution via product page

Workflow for Minimum Inhibitory Concentration (MIC) Assay.

## Protocol: Evaluating Anti-inflammatory Effects of 4-HPAA in vivo

- Animal Model: Seawater aspiration-induced acute lung injury in Sprague-Dawley rats.
- Grouping and Dosing: Animals are divided into groups: sham, seawater + vehicle, and seawater + 4-HPAA (e.g., 50, 100, 150 mg/kg, administered intravenously).
- Induction of Injury: Anesthetized rats receive an intratracheal instillation of sterile seawater to induce lung injury.
- Endpoint Assessment:
  - Mortality: Monitored over a 12-hour period.



- Lung Edema: Lungs are harvested at specific time points (e.g., 4 hours), and the wet-todry weight ratio is calculated.
- Inflammatory Markers: Bronchoalveolar lavage fluid (BALF) is collected to count white blood cells. Levels of TNF-α, IL-1β, and IL-6 in lung tissue homogenates are quantified using ELISA.
- Histology: Lung tissues are fixed, sectioned, and stained (e.g., H&E) to assess tissue damage and inflammatory cell infiltration.

# Protocol: Assessing Hepatoprotective Effects of 4-HPAA in vivo

- Animal Model: Acetaminophen (APAP)-induced hepatotoxicity in C57BL/6 mice.
- Grouping and Dosing: Mice are pre-treated with 4-HPAA (e.g., 6, 12, 25 mg/kg, oral gavage) for 3 consecutive days. A control group receives vehicle.
- Induction of Injury: One hour after the final 4-HPAA dose, mice receive a single intraperitoneal injection of a toxic APAP dose (e.g., 300 mg/kg).
- Endpoint Assessment (after 24 hours):
  - Liver Function: Serum is collected to measure levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
  - Oxidative Stress Markers: Liver tissue is homogenized to measure levels of malondialdehyde (MDA), glutathione (GSH), and 3-nitrotyrosine.
  - Protein Expression: Nuclear and cytosolic fractions of liver cells are separated for Western blot analysis of Nrf2 translocation and expression of downstream enzymes like GCLC.

# Protocol: Evaluating Anti-osteoporotic Effects of 4-HPAA in vivo

 Animal Model: Ovariectomy (OVX)-induced osteoporosis in C57BL/6 mice to mimic postmenopausal bone loss.



- Grouping and Treatment: Following surgical ovariectomy or sham operation, mice are allowed to recover and develop bone loss (e.g., 4-8 weeks). Treatment groups then receive 4-HPAA or vehicle daily for a specified period (e.g., 4-6 weeks).
- · Endpoint Assessment:
  - Bone Microarchitecture: The femur or tibia is harvested, and bone mineral density (BMD), bone volume fraction (BV/TV), trabecular number (Tb.N), and trabecular separation (Tb.Sp) are quantified using micro-computed tomography (micro-CT).
  - Histomorphometry: Bone sections are stained (e.g., TRAP staining for osteoclasts) to visualize and quantify bone cells and structure.
  - Serum Biomarkers: Blood samples can be analyzed for markers of bone turnover, such as osteocalcin or CTX-I.

# Applications in Drug Development and Future Perspectives

The available data positions 4-HPLA as a promising biomarker for metabolic diseases and gut health. Its inherent antifungal activity suggests potential applications as a natural preservative or as a topical therapeutic agent.

The extensive pharmacological profile of the related metabolite, 4-HPAA, provides a strong rationale for investigating 4-HPLA in similar therapeutic contexts. Future research should focus on:

- Quantitative Bioactivity: Determining the IC50 and MIC values of 4-HPLA against a broad range of microbial pathogens and in various antioxidant assays.
- Pharmacological Screening: Evaluating 4-HPLA in established animal models for inflammation, metabolic syndrome, thrombosis, and osteoporosis to determine if it shares the potent activities of 4-HPAA.
- Mechanism of Action: Elucidating the specific signaling pathways modulated by 4-HPLA to understand its molecular targets.



#### Conclusion

4-Hydroxyphenyllactic acid is a microbially-derived metabolite with established antifungal properties and significant utility as a clinical biomarker. While its full therapeutic potential remains to be unlocked, the comprehensive biological activities of the closely related molecule, 4-HPAA, highlight promising avenues for future investigation. The antioxidant, anti-inflammatory, and metabolic regulatory effects demonstrated by 4-HPAA suggest that 4-HPLA could be a valuable lead compound for developing novel therapeutics for a range of human diseases. Further targeted research is essential to fully characterize its pharmacological profile and translate its potential into clinical applications.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. 4-Hydroxyphenyllactic Acid | Rupa Health [rupahealth.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-Hydroxyphenyllactic Organic Acids Test (OAT) Nutritional and Metabolic Profile Lab Results explained | HealthMatters.io [healthmatters.io]
- 4. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [A Technical Guide to the Biological Activities of 4-Hydroxyphenyllactic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3416176#biological-activities-of-4hydroxyphenyllactic-acid]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com